molecular formula C11H6F3NO2 B11870997 6-(Trifluoromethyl)quinoline-4-carboxylic acid

6-(Trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B11870997
M. Wt: 241.17 g/mol
InChI Key: TZKGUXPWSJTIOE-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative The presence of the trifluoromethyl group at the 6-position and the carboxylic acid group at the 4-position of the quinoline ring imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with suitable reagents can lead to the formation of the quinoline ring system . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability . Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups on the quinoline ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity. The trifluoromethyl group increases the compound’s stability and lipophilicity, while the carboxylic acid group provides a site for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

6-(trifluoromethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-9-8(5-6)7(10(16)17)3-4-15-9/h1-5H,(H,16,17)

InChI Key

TZKGUXPWSJTIOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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